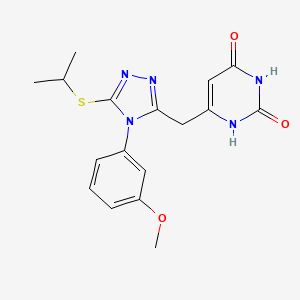
6-((5-(isopropylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((5-(isopropylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is an intriguing compound with a unique structure combining a pyrimidine dione and a triazole ring. Such compounds often demonstrate significant biological activity and can be essential in various scientific research and industrial applications.
Aplicaciones Científicas De Investigación
This compound holds promise in multiple fields:
Chemistry: : Useful in studying reaction mechanisms involving pyrimidine and triazole rings.
Biology: : Potential as a biochemical probe due to its unique structure.
Medicine: : Investigated for its activity as an anti-fungal or anti-bacterial agent.
Industry: : Can be a starting material for synthesizing more complex molecules used in pharmaceuticals or agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps:
Starting Materials: : The synthesis begins with readily available reagents including isopropylthio compounds, methoxyphenyl precursors, and triazole reagents.
Formation of Triazole Ring: : The 1,2,4-triazole ring is constructed through cyclization reactions, often using hydrazine derivatives.
Attachment to Pyrimidine Dione: : The triazole intermediate is then linked to a pyrimidine dione core through a series of nucleophilic substitution and condensation reactions.
Final Purification: : Purification steps, such as recrystallization or chromatography, ensure the final compound's purity.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions to maximize yield and minimize impurities is essential. This might include automated synthesis platforms, continuous flow reactors, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically with agents like hydrogen peroxide or potassium permanganate, potentially altering the isopropylthio group.
Reduction: : Reduction reactions may involve reducing the triazole ring or the methoxy group under specific conditions using agents like lithium aluminum hydride.
Substitution: : The compound can participate in various nucleophilic and electrophilic substitution reactions, modifying the pyrimidine or triazole rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄).
Reduction: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Substitution: : Various halides, acids, or bases depending on the specific functional group to be substituted.
Major Products
The main products formed depend on the reaction pathway, such as oxidation products of the isopropylthio group or substituted triazole derivatives.
Mecanismo De Acción
The compound’s mechanism involves binding to specific biological targets, possibly enzymes or receptors, affecting their function. For instance, the triazole ring could inhibit enzyme activity by mimicking substrate structures, disrupting normal biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-methoxyphenyl)-5-isopropyl-1,2,4-triazole
6-methylpyrimidine-2,4(1H,3H)-dione
5-isopropylthio-4-(3-methoxyphenyl)-triazole derivatives
Uniqueness
Structural Complexity: : The combination of a pyrimidine dione with a modified triazole ring is unique, providing distinctive interaction properties.
Biological Activity: : Enhanced biological activity due to the presence of both triazole and pyrimidine rings, which are known for their medicinal properties.
That should cover it all! Complex stuff, but fascinating!
Propiedades
IUPAC Name |
6-[[4-(3-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-10(2)26-17-21-20-14(7-11-8-15(23)19-16(24)18-11)22(17)12-5-4-6-13(9-12)25-3/h4-6,8-10H,7H2,1-3H3,(H2,18,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOBYOJNQZFFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC(=CC=C2)OC)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-1-yl}propanoic acid](/img/structure/B2938202.png)
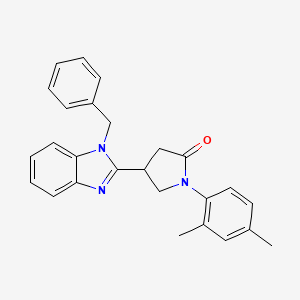
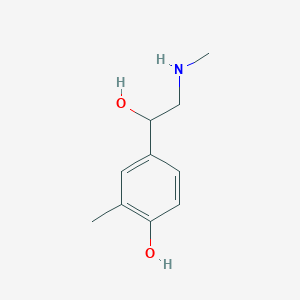
![5-(tert-butyl)-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2938207.png)

![N-(Cyanomethyl)-N-cyclopropyl-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B2938210.png)
![ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2938212.png)
![1-(2-Methoxypyridin-4-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one](/img/structure/B2938213.png)
![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2938214.png)
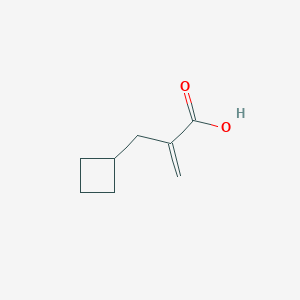
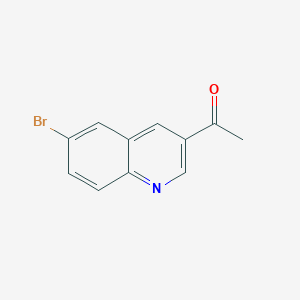
![3-{[(4-Bromophenyl)methyl]sulfanyl}-6-[(2,4-dichlorophenyl)methyl]pyridazine](/img/structure/B2938219.png)
![1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one](/img/structure/B2938221.png)
